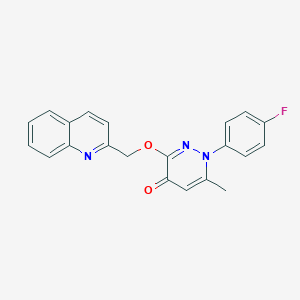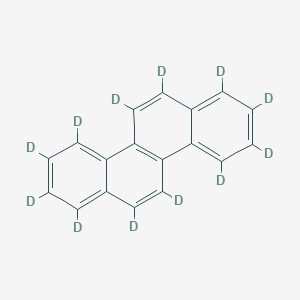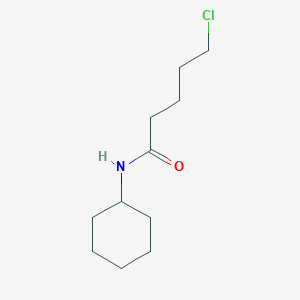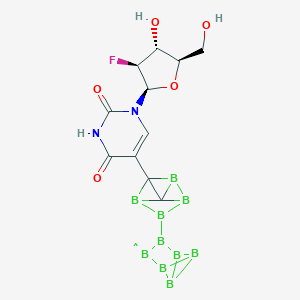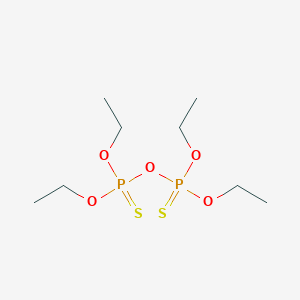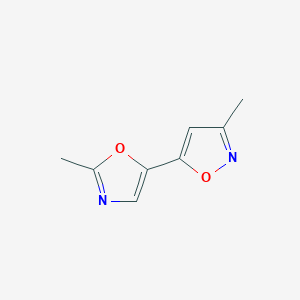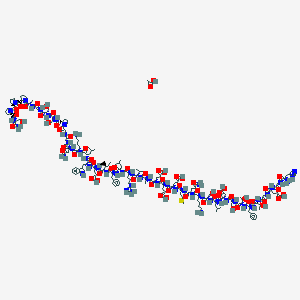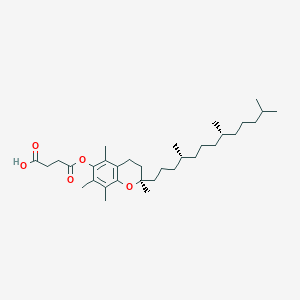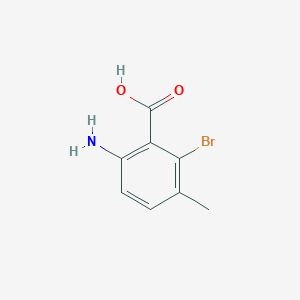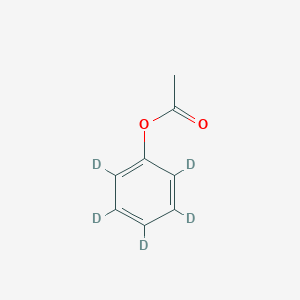
(2,3,4,5,6-Pentadeuteriophenyl) acetate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of phenyl acetates can be achieved through different methods. One such method is the palladium-catalyzed cyclocarbonylation of 2,4-pentadienyl acetates, as described in the second paper. This process involves the use of palladium complexes, such as PdCl2(PPh3)2, and results in the selective formation of phenyl acetates under specific conditions (120-140°C, 50 atm of CO) . Although the synthesis of (2,3,4,5,6-Pentadeuteriophenyl) acetate is not explicitly mentioned, similar catalytic systems could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of phenyl acetates is characterized by the presence of an acetyl group attached to a phenyl ring. The specific substitution pattern on the phenyl ring can significantly influence the reactivity and physical properties of the compound. In the case of (2,3,4,5,6-Pentadeuteriophenyl) acetate, the presence of deuterium atoms at specific positions on the phenyl ring would likely affect its vibrational modes and may alter its reactivity compared to non-deuterated analogs.
Chemical Reactions Analysis
Phenyl acetates undergo various chemical reactions, including hydrolysis. The first paper discusses the hydrolysis of 2,4,6-trinitrophenyl acetate catalyzed by carboxylic bases and tertiary amines . The study provides insights into the structure-reactivity correlations and suggests that the transition-state structure changes along the series of aryl acetates. This information could be relevant when considering the hydrolysis of (2,3,4,5,6-Pentadeuteriophenyl) acetate, as the deuterium substitution could influence the reaction kinetics and mechanism.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenyl acetates are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups on the phenyl ring can affect properties such as solubility, melting point, and reactivity. The deuterium atoms in (2,3,4,5,6-Pentadeuteriophenyl) acetate would likely have a subtle impact on these properties, potentially altering the compound's behavior in chemical reactions and its physical characteristics.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Derivatives : The compound has been used in the synthesis of various chemical derivatives. For example, Matthews et al. (1997) described the synthesis of (R)-(2,3,4,5,6-pentadeuterophenyl)oxirane from benzene-d6, involving several steps including Friedel-Crafts acylation and chiral reduction (Matthews, Ellis, Cullis, & Farmer, 1997).
Use in Creating Biologically Active Compounds : Salionov (2015) synthesized esthers of 2-((4-R-5-(thiophene-2-yl)-4H-1,2,4-triazoles-3-yl)thio)acetic acids, indicating the compound's utility in creating substances with potential biological activities (Salionov, 2015).
Catalytic Applications : Ishii et al. (1993) explored the use of palladium-catalyzed cyclocarbonylation of 2,4-pentadienyl acetates, demonstrating how the compound can be involved in catalytic processes to produce phenyl acetates (Ishii, Gao, Xu, Iwasaki, & Hidai, 1993).
Pharmaceutical Research
Drug Synthesis Research : Costa et al. (2012) discussed the synthesis of ethyl (4-phenylphenyl)acetate, a precursor to the drug felbinac, using green Suzuki coupling reactions. This highlights the compound's relevance in the development of new pharmaceuticals (Costa, Pelotte, Simard, Syvinski, & Deveau, 2012).
Production of D-Phenylglycine : Bossi, Cretich, and Righetti (1998) used Penicillin G acylase for producing pure D-phenylglycine from a racemate mixture, illustrating an application in pharmaceutical synthesis (Bossi, Cretich, & Righetti, 1998).
Analgesic and Anti-inflammatory Activities : Agudoawu and Knaus (2000) reported on the synthesis and activities of ethyl 2-[3-(1-phenoxy(methoxy)carbonyl-4-aryl-(alkyl)-1,4-dihydropyridyl)]acetates, which exhibited analgesic and anti-inflammatory properties (Agudoawu & Knaus, 2000).
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentadeuteriophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-7(9)10-8-5-3-2-4-6-8/h2-6H,1H3/i2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBVNPXQWQGGJP-VIQYUKPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC(=O)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3,4,5,6-Pentadeuteriophenyl) acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



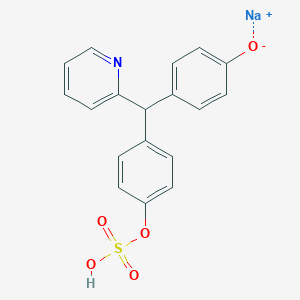
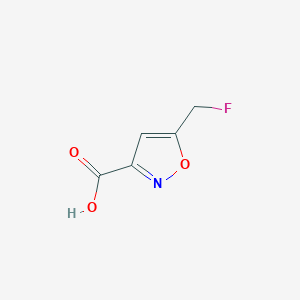
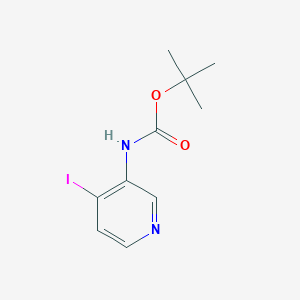
![5,6-Dihydroimidazo[1,2-a]pyridine](/img/structure/B124343.png)
![tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B124345.png)
